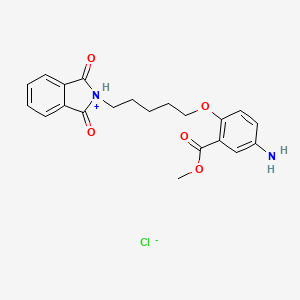
Benzene, 1-(8-ethoxy-4,8-dimethylnonyl)-4-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AI 3-36093 is a biochemical.
Wissenschaftliche Forschungsanwendungen
1. Inifer Mechanism Studies
A study on 1,4-Bis(1-methoxy-1-methylethyl)benzene, related to Benzene, 1-(8-ethoxy-4,8-dimethylnonyl)-4-(1-methylethyl)-, highlights its role as an initiator/transfer agent for cationic polymerizations. This research emphasizes the unique activation requirements of these compounds compared to classical initiators (Dittmer, Pask, & Nuyken, 1992).
2. Effects on Insect Growth and Colony Dynamics
Research on insect growth regulators (IGRs), including compounds similar to Benzene, 1-(8-ethoxy-4,8-dimethylnonyl)-4-(1-methylethyl)-, indicates significant impacts on insect caste differentiation and colony survival. This highlights the potential use of such compounds in pest control (Banks, Lofgren, & Plumley, 1978).
3. Insecticide Development and Environmental Stability
Another study focusing on an insect growth regulator closely related to Benzene, 1-(8-ethoxy-4,8-dimethylnonyl)-4-(1-methylethyl)-, demonstrated effectiveness against various insect stages and discussed its environmental stability and degradation under different conditions (Wright, Spates, & Schwarz, 1976).
4. Liquid-Phase Oxidation Catalyst Studies
Research on 1-methoxy-4-(1-methylethyl)benzene, a related compound, as a catalyst in liquid-phase oxidation, offers insights into its potential application in chemical synthesis and industrial processes (Orlińska & Romanowska, 2011).
5. Electrosynthesis and Spectroscopic Characterization
A study on polymers synthesized from 1-methoxy-4-ethoxybenzene, structurally related to Benzene, 1-(8-ethoxy-4,8-dimethylnonyl)-4-(1-methylethyl)-, discusses the electrosynthesis and spectroscopic properties of these polymers. This research contributes to the understanding of polymer characteristics and applications (Moustafid et al., 1991).
6. Gas-Phase Absorption Studies
An investigation into the absorption cross sections of various benzene derivatives, including compounds structurally related to Benzene, 1-(8-ethoxy-4,8-dimethylnonyl)-4-(1-methylethyl)-, in the UV and IR spectral ranges, provides important data for atmospheric and environmental studies (Etzkorn et al., 1999).
Eigenschaften
CAS-Nummer |
54119-71-0 |
|---|---|
Produktname |
Benzene, 1-(8-ethoxy-4,8-dimethylnonyl)-4-(1-methylethyl)- |
Molekularformel |
C22H38O |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
1-(8-ethoxy-4,8-dimethylnonyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C22H38O/c1-7-23-22(5,6)17-9-11-19(4)10-8-12-20-13-15-21(16-14-20)18(2)3/h13-16,18-19H,7-12,17H2,1-6H3 |
InChI-Schlüssel |
IXAPJMBEOUOLIZ-UHFFFAOYSA-N |
SMILES |
CCOC(C)(C)CCCC(C)CCCC1=CC=C(C=C1)C(C)C |
Kanonische SMILES |
CCOC(C)(C)CCCC(C)CCCC1=CC=C(C=C1)C(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AI 3-36093; AI-3-36093; AI3-36093; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid](/img/structure/B1666646.png)









